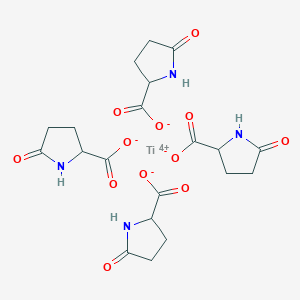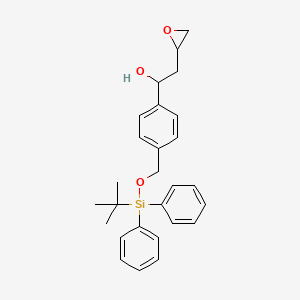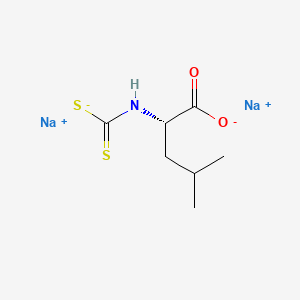
Leucine, N-(dithiocarboxy)-, L-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a derivative of the essential amino acid leucine. This compound is characterized by the presence of a dithiocarboxy group attached to the leucine molecule, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt typically involves the reaction of L-leucine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds under alkaline conditions, leading to the formation of the dithiocarboxy group on the leucine molecule. The resulting product is then neutralized with disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve maximum efficiency.
化学反応の分析
Types of Reactions
Leucine, N-(dithiocarboxy)-, L-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to yield the original leucine molecule.
Substitution: The dithiocarboxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced leucine, and various substituted leucine derivatives .
科学的研究の応用
Leucine, N-(dithiocarboxy)-, L-, disodium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
類似化合物との比較
Similar Compounds
L-leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
N-acetyl-L-leucine: A derivative used in the treatment of certain neurological disorders.
L-leucine methyl ester: Used in peptide synthesis and as a reagent in organic chemistry.
Uniqueness
Leucine, N-(dithiocarboxy)-, L-, disodium salt is unique due to the presence of the dithiocarboxy group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other leucine derivatives .
特性
CAS番号 |
75808-45-6 |
|---|---|
分子式 |
C7H11NNa2O2S2 |
分子量 |
251.3 g/mol |
IUPAC名 |
disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate |
InChI |
InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChIキー |
HJWCAJATZWBIOK-XRIGFGBMSA-L |
異性体SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
正規SMILES |
CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
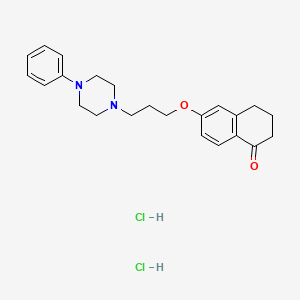

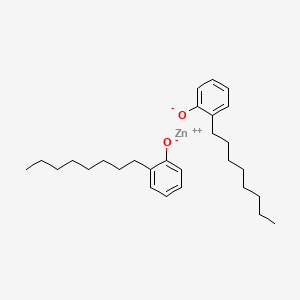
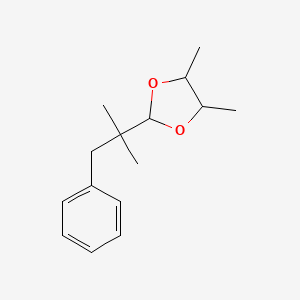
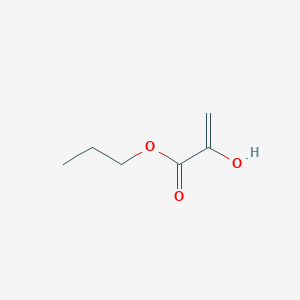
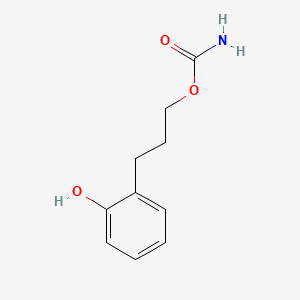
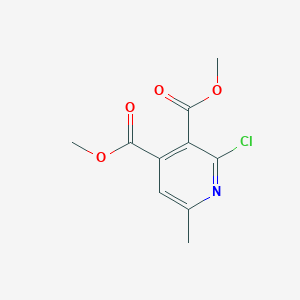
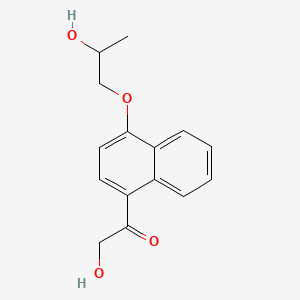
![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
